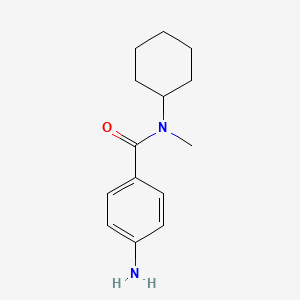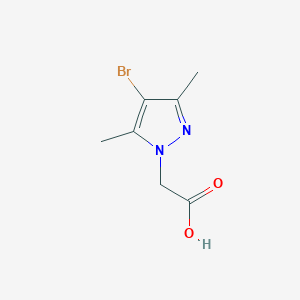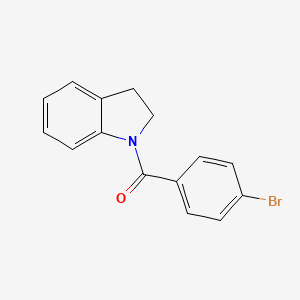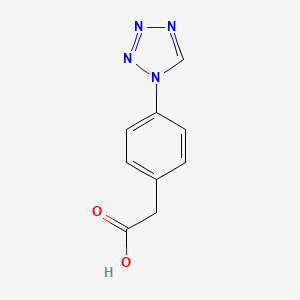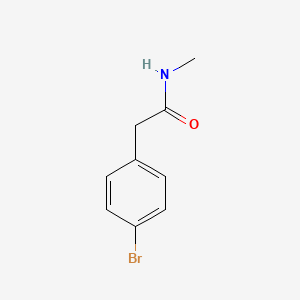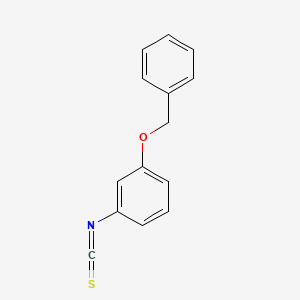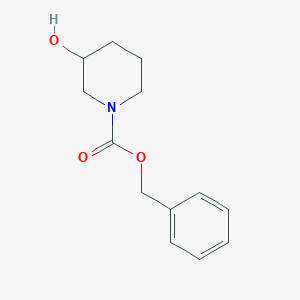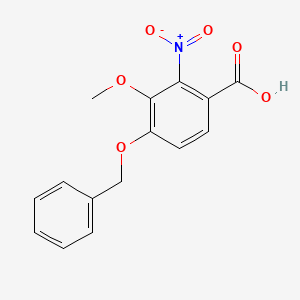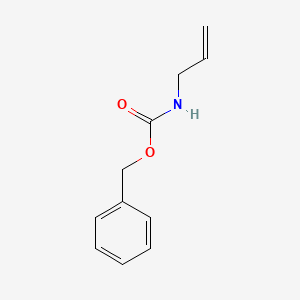![molecular formula C7H6N2O B1269818 1H-吡咯并[3,2-c]吡啶-4(5H)-酮 CAS No. 54415-77-9](/img/structure/B1269818.png)
1H-吡咯并[3,2-c]吡啶-4(5H)-酮
描述
1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
1H-pyrrolo[3,2-c]pyridin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a modulator of biological pathways.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用机制
Target of Action:
This compound primarily targets the fibroblast growth factor receptor (FGFR) family. FGFRs consist of four isoforms (FGFR1–4) that play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, making FGFRs attractive targets for cancer therapy.
Mode of Action:
Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. By inhibiting FGFRs, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one disrupts these signaling cascades, affecting cell growth, survival, and migration .
Action Environment:
Environmental factors influence the compound’s efficacy and stability:
- Altered pH affects its solubility and bioavailability. Stability may vary under different temperature conditions. Interaction with other drugs or food affects absorption and metabolism.
生化分析
Biochemical Properties
1H-pyrrolo[3,2-c]pyridin-4(5H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 3 (RIPK3). This compound interacts with RIPK3 by binding to its active site, thereby inhibiting its kinase activity . This interaction is significant because RIPK3 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK3, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one can modulate cell death pathways, which has implications for treating diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemic injuries.
Cellular Effects
1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RIPK3, this compound can prevent the activation of downstream signaling pathways that lead to necroptosis . This inhibition can result in reduced inflammation and cell death, which is beneficial in conditions where necroptosis contributes to disease pathology. Additionally, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been observed to affect the expression of genes involved in cell survival and apoptosis, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its binding interactions with biomolecules, particularly RIPK3. This compound binds to the active site of RIPK3, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the necroptotic signaling pathway, thereby preventing cell death. Additionally, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one may also interact with other kinases and proteins involved in cell survival and apoptosis, further contributing to its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1H-pyrrolo[3,2-c]pyridin-4(5H)-one remains stable under certain conditions, allowing for sustained inhibition of RIPK3 and prolonged modulation of necroptosis . The degradation of this compound over time can reduce its efficacy, highlighting the importance of optimizing its stability for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one vary with different dosages in animal models. At lower doses, this compound effectively inhibits RIPK3 and modulates necroptosis without causing significant toxicity . At higher doses, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
1H-pyrrolo[3,2-c]pyridin-4(5H)-one is involved in various metabolic pathways, particularly those related to its role as a kinase inhibitor. This compound interacts with enzymes and cofactors involved in the metabolism of kinases, influencing metabolic flux and metabolite levels . By modulating the activity of RIPK3 and other kinases, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one can alter cellular metabolism and energy production, which has implications for its therapeutic potential.
Transport and Distribution
The transport and distribution of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one within cells and tissues are critical for its efficacy. This compound is transported across cell membranes and distributed to various cellular compartments, where it can interact with its target proteins . The presence of specific transporters and binding proteins can influence the localization and accumulation of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, affecting its overall activity and therapeutic potential.
Subcellular Localization
1H-pyrrolo[3,2-c]pyridin-4(5H)-one is localized to specific subcellular compartments, where it exerts its effects on cellular processes. This compound is primarily found in the cytoplasm, where it interacts with RIPK3 and other kinases . The subcellular localization of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and enhance its activity.
准备方法
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-methyl-5-nitropyridin-2-ol, regioselective bromination followed by chlorination and subsequent cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
相似化合物的比较
1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atoms.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
The uniqueness of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one lies in its specific ring fusion and the resulting electronic and steric properties, which influence its reactivity and biological activity .
属性
IUPAC Name |
1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNVJVBRPMQWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342744 | |
| Record name | 4-Hydroxy-5-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54415-77-9 | |
| Record name | 4-Hydroxy-5-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



